![molecular formula C13H16N4S4 B14391363 1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] CAS No. 90032-44-3](/img/structure/B14391363.png)
1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] is a complex organic compound characterized by its unique structure, which includes two pyrimidine rings connected by a propane-1,3-diyl linker and substituted with methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] typically involves the reaction of appropriate pyrimidine derivatives with a propane-1,3-diyl linker. The reaction conditions often require the use of solvents such as dichloromethane (DCM) and may involve refluxing to ensure complete reaction . The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrimidine rings can be reduced to dihydropyrimidines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate)
- 1,1’-(Propane-1,3-diyl)-bis(3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate
- Benzene, 1,1’-(1,3-propanediyl)bis-
Uniqueness
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] stands out due to its specific substitution pattern and the presence of methylsulfanyl groups, which impart unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90032-44-3 |
|---|---|
Formule moléculaire |
C13H16N4S4 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
4-methylsulfanyl-1-[3-(4-methylsulfanyl-2-sulfanylidenepyrimidin-1-yl)propyl]pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N4S4/c1-20-10-4-8-16(12(18)14-10)6-3-7-17-9-5-11(21-2)15-13(17)19/h4-5,8-9H,3,6-7H2,1-2H3 |
Clé InChI |
HADJQLCMKKDZJP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=S)N(C=C1)CCCN2C=CC(=NC2=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


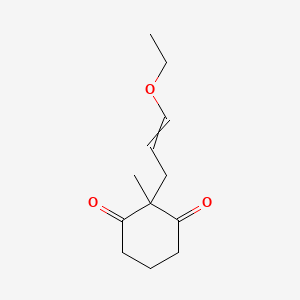
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
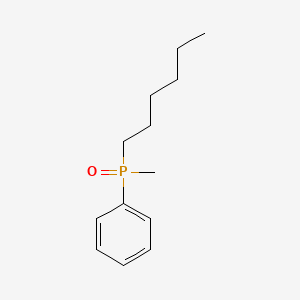

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
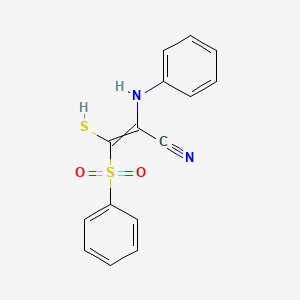
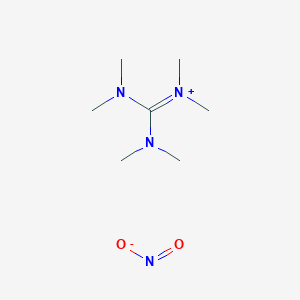

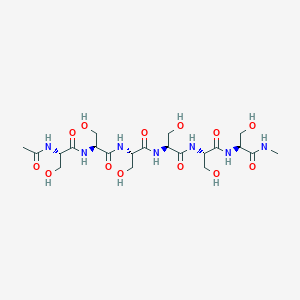
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
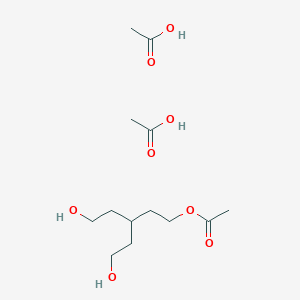
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
